

AF 430 Azide: A Technical Guide for Advanced Research Applications

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Compound of Interest

Compound Name: AF 430 azide

Cat. No.: B15599837

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Introduction

AF 430 azide is a fluorescent probe that has emerged as a valuable tool in a wide range of research applications, particularly in the fields of chemical biology, drug discovery, and molecular imaging. This coumarin-based dye is characterized by its excitation in the violet-blue region of the spectrum and its emission in the green-yellow range, offering a distinct spectral profile that is advantageous for multicolor imaging experiments.[1] Its azide functionality allows for its covalent attachment to a variety of biomolecules through "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[2] This guide provides an in-depth overview of the properties of **AF 430 azide**, detailed protocols for its application, and a summary of its use in various research contexts.

Core Properties and Spectral Characteristics

AF 430 azide is a water-soluble and photostable fluorescent dye.[1][2] Its fluorescence is stable over a broad pH range (pH 4 to 10), making it suitable for a variety of biological and chemical environments.[2] The dye can be efficiently excited by 405 nm violet or 445 nm blue lasers.[2] One of the key features of AF 430 is its large Stokes shift of approximately 112 nm,

which minimizes spectral overlap in multicolor imaging and reduces crosstalk between detection channels.[1]

Property	Value	Reference
Excitation Maximum (λ_{ex})	430 nm	[1]
Emission Maximum (λ_{em})	542 nm	[1]
Molar Extinction Coefficient (ϵ)	15,955 L·mol ⁻¹ ·cm ⁻¹	
Fluorescence Quantum Yield (Φ)	0.23	
Recommended Laser Line	405 nm or 445 nm	[2]
Recommended Filter	510/80 nm bandpass	[2]
Storage Conditions	-20°C in the dark, desiccated	[2]

AF 430 is noted to be structurally identical or spectrally similar to Alexa Fluor 430.

Applications in Research

The primary utility of **AF 430 azide** lies in its ability to participate in click chemistry reactions, enabling the precise and stable labeling of biomolecules. This has led to its widespread use in:

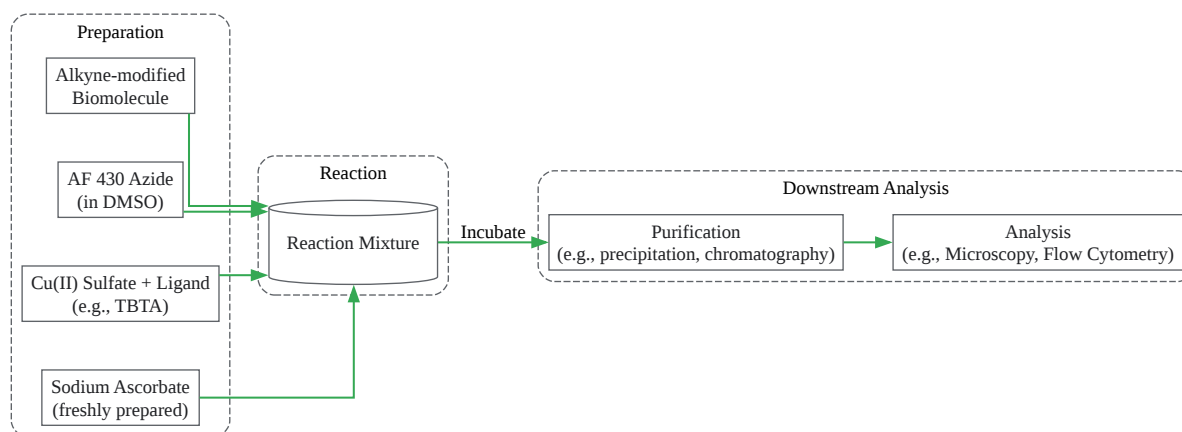
- Fluorescence Microscopy: Including wide-field, confocal, and super-resolution microscopy (STED).[1] Its high photostability makes it particularly well-suited for advanced imaging techniques that require intense laser illumination.[1]
- Flow Cytometry: For multicolor staining and analysis of cell populations.
- Fluorescence Resonance Energy Transfer (FRET): Its spectral properties make it a suitable FRET partner in studies of molecular interactions.[1]
- Labeling of Biomolecules: Including proteins, nucleic acids, and glycans.

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction for labeling alkyne-modified biomolecules with **AF 430 azide**.

Workflow for CuAAC Labeling:



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Caption: General workflow for labeling alkyne-modified biomolecules with **AF 430 azide** via CuAAC.

Detailed Protocol for Labeling Oligonucleotides:

This protocol is adapted for a typical labeling reaction of an alkyne-modified oligonucleotide.

Materials:

- Alkyne-modified oligonucleotide
- **AF 430 azide** stock solution (10 mM in DMSO)
- Click chemistry buffer (e.g., 1.5x buffer containing copper(II), a ligand like TBTA, and DMSO)
- Ascorbic acid stock solution (50 mM in water, freshly prepared)
- Nuclease-free water
- Inert gas (e.g., argon or nitrogen)
- Precipitation solution (e.g., 3% lithium perchlorate in acetone)

Procedure:

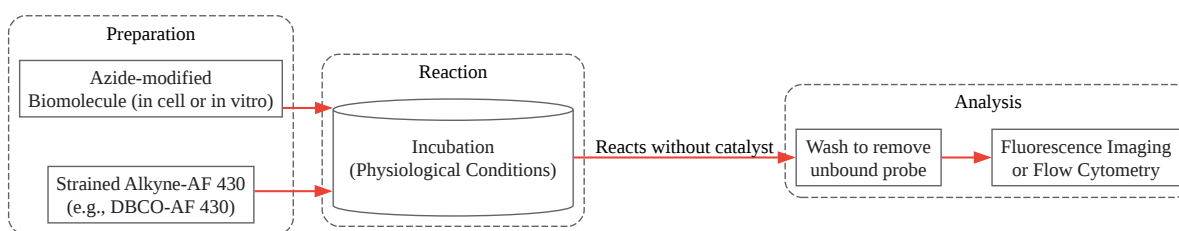
- **Reaction Setup:** In a microcentrifuge tube, dissolve the alkyne-modified oligonucleotide in nuclease-free water.
- **Add Reagents:** Sequentially add the click chemistry buffer, the **AF 430 azide** stock solution, and finally the freshly prepared ascorbic acid solution. The final concentration of the azide should be in molar excess to the oligonucleotide.[3]
- **Degassing (Recommended):** To prevent oxidation of the copper(I) catalyst, gently bubble an inert gas through the reaction mixture for 30-60 seconds.[3][4]
- **Incubation:** Incubate the reaction at room temperature overnight, protected from light.[3][4] For some reactions, heating to 40-45°C can reduce the reaction time to around 30 minutes.
- **Purification:**
 - Precipitate the labeled oligonucleotide by adding at least a 4-fold excess volume of a precipitation solution (e.g., 3% lithium perchlorate in acetone).[3]
 - Incubate at -20°C for at least 30 minutes.
 - Centrifuge to pellet the labeled oligonucleotide.

- Wash the pellet with cold acetone and centrifuge again.
- Air dry the pellet and resuspend in a suitable buffer.
- Analysis: The labeled oligonucleotide is now ready for downstream applications.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that is ideal for labeling biomolecules in living cells or in systems where copper toxicity is a concern. This reaction utilizes a strained cyclooctyne (e.g., DBCO) instead of a terminal alkyne.

Workflow for SPAAC Labeling:



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Caption: General workflow for copper-free labeling of azide-modified biomolecules with a strained alkyne-AF 430 conjugate via SPAAC.

Detailed Protocol for Metabolic Labeling and Imaging of Glycans:

This protocol describes the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling with a strained alkyne-AF 430 conjugate.

Materials:

- Cell culture medium

- Azide-modified sugar (e.g., Ac4ManNAz)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, optional)
- Strained alkyne-AF 430 conjugate (e.g., DBCO-AF 430) staining solution
- Nuclear counterstain (e.g., DAPI, optional)

Procedure:

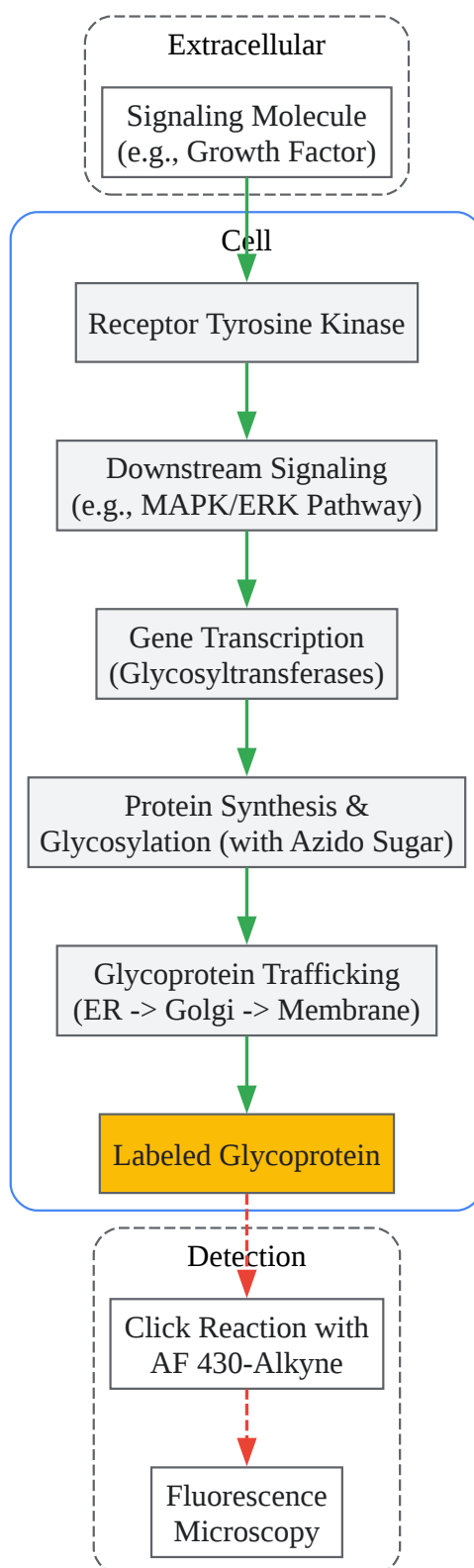
- Metabolic Labeling: Culture cells in a medium supplemented with an appropriate concentration of the azide-modified sugar (e.g., 25-50 μ M Ac4ManNAz) for 1-3 days.[5]
- Cell Preparation:
 - Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated azido sugar.[6]
 - For live-cell imaging, proceed directly to the SPAAC reaction.
 - For fixed-cell imaging, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[6]
 - Wash the fixed cells twice with PBS.
 - (Optional) For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 for 10-15 minutes.[6]
- SPAAC Reaction: Incubate the cells with the strained alkyne-AF 430 staining solution for 30-60 minutes at room temperature, protected from light.[6]
- Washing: Wash the cells three times with PBS to remove the unbound fluorescent probe.[6]

- Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.^[6]
- Imaging: Mount the cells and visualize them using a fluorescence microscope with the appropriate filter sets for AF 430 and the counterstain.

Application in Studying Signaling Pathways

Click chemistry with fluorescent probes like **AF 430 azide** is a powerful tool for elucidating complex biological pathways. For instance, it can be used to track the synthesis and localization of specific proteins or glycans in response to a signaling event.

Example: Tracking Glycoprotein Synthesis in a Signaling Cascade



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Caption: A conceptual diagram illustrating how metabolic labeling with an azido sugar and subsequent click chemistry with an AF 430 probe can be used to visualize changes in glycoprotein synthesis and trafficking in response to a signaling cascade.

Troubleshooting

Problem	Possible Cause	Suggested Solution
Low or no fluorescent signal	Inefficient click reaction.	Ensure all reagents are fresh, especially the ascorbic acid for CuAAC. Optimize the concentration of the copper catalyst and ligand. For SPAAC, ensure the strained alkyne is not degraded.
Low incorporation of the azide/alkyne handle.	Increase the concentration of the metabolic precursor or the incubation time. Ensure the biomolecule of interest is being actively synthesized.	
Photobleaching.	Minimize exposure of the sample to excitation light. Use an anti-fade mounting medium.	
High background fluorescence	Incomplete removal of unbound fluorescent probe.	Increase the number and duration of washing steps.
Non-specific binding of the probe.	Include a blocking step (e.g., with BSA) before adding the fluorescent probe.	
Cell toxicity (for live-cell imaging)	Copper catalyst in CuAAC.	Switch to a copper-free SPAAC reaction. Use a copper-chelating ligand to minimize free copper ions.

Conclusion

AF 430 azide is a versatile and robust fluorescent probe for the specific labeling of biomolecules in a variety of research applications. Its favorable spectral properties, combined with the efficiency and bioorthogonality of click chemistry, make it an invaluable tool for researchers in cell biology, drug development, and beyond. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers can effectively harness the power of **AF 430 azide** to advance their scientific investigations.

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